6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile, Mixture of diastereomers
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Overview
Description
6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile, a mixture of diastereomers, is a chemical compound with the molecular formula C10H13NO2 It is characterized by its unique structure, which includes a benzopyran ring system fused with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile typically involves multicomponent reactions (MCRs). One common method includes the condensation of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out at elevated temperatures or under ultrasonication to enhance yield and reduce reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the benzopyran ring system can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-oxo-octahydro-1H-2-benzopyran-4a-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
6-oxo-octahydro-1H-2-benzopyran-4a-methyl: Contains a methyl group instead of a nitrile.
6-oxo-octahydro-1H-2-benzopyran-4a-ethyl: Contains an ethyl group instead of a nitrile.
Uniqueness
6-oxo-octahydro-1H-2-benzopyran-4a-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2408962-55-8 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
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